molecular formula C13H15N3O2 B8595796 7-methoxy-2-pyrrolidin-1-yl-1H-quinazolin-4-one

7-methoxy-2-pyrrolidin-1-yl-1H-quinazolin-4-one

Cat. No.: B8595796
M. Wt: 245.28 g/mol
InChI Key: YZIFMEUJJJXPDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methoxy-2-pyrrolidin-1-yl-1H-quinazolin-4-one is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .

Chemical Reactions Analysis

7-methoxy-2-pyrrolidin-1-yl-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the quinazoline ring to a dihydroquinazoline derivative.

Scientific Research Applications

7-methoxy-2-pyrrolidin-1-yl-1H-quinazolin-4-one has been investigated for various scientific research applications:

Mechanism of Action

The mechanism of action of 7-methoxy-2-pyrrolidin-1-yl-1H-quinazolin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical biological pathways, such as those regulating cell growth and proliferation. Molecular docking studies have shown that this compound can bind to active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar compounds to 7-methoxy-2-pyrrolidin-1-yl-1H-quinazolin-4-one include other quinazoline derivatives like erlotinib, gefitinib, and lapatinib. These compounds also exhibit significant biological activities, particularly in cancer therapy. this compound is unique due to its specific functional groups, which may confer distinct biological properties and therapeutic potential .

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

7-methoxy-2-pyrrolidin-1-yl-3H-quinazolin-4-one

InChI

InChI=1S/C13H15N3O2/c1-18-9-4-5-10-11(8-9)14-13(15-12(10)17)16-6-2-3-7-16/h4-5,8H,2-3,6-7H2,1H3,(H,14,15,17)

InChI Key

YZIFMEUJJJXPDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)NC(=N2)N3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.